molecular formula C19H20N2O4S B12460218 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid

2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid

Cat. No.: B12460218
M. Wt: 372.4 g/mol
InChI Key: MEKJCJOZRBFCMJ-UHFFFAOYSA-N
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Description

2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid is a synthetic benzoic acid derivative designed for research and development purposes. This compound features a carbamothioyl-urea bridge connecting a 4-(sec-butoxy)phenyl moiety and a 2-aminobenzoic acid (anthranilic acid) scaffold, a structure that suggests potential for investigation in areas such as enzyme inhibition and molecular sensing . As a benzoic acid derivative, it may serve as a key intermediate or precursor in the synthesis of more complex molecules for pharmaceutical and agrochemical discovery . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, as its specific hazards are not fully characterized . It is recommended to consult safety data for related compounds, such as other benzoic acid derivatives, which can cause serious eye irritation and are very toxic to aquatic life . Standard personal protective equipment, including gloves and eye protection, is advised .

Properties

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H20N2O4S/c1-3-12(2)25-14-10-8-13(9-11-14)17(22)21-19(26)20-16-7-5-4-6-15(16)18(23)24/h4-12H,3H2,1-2H3,(H,23,24)(H2,20,21,22,26)

InChI Key

MEKJCJOZRBFCMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Butan-2-yloxy)benzoyl Chloride

The synthesis begins with the conversion of 4-(butan-2-yloxy)benzoic acid to its acid chloride using thionyl chloride (SOCl₂). This step typically proceeds at 60–80°C under anhydrous conditions, achieving near-quantitative yields.

Reaction Conditions

  • Reagent: Excess SOCl₂ (3–5 equivalents)
  • Solvent: Toluene or dichloromethane
  • Temperature: 60–80°C
  • Time: 4–6 hours
  • Yield: 92–95%

Thiourea Linkage Formation

The acid chloride intermediate reacts with 2-aminobenzoic acid in the presence of a base (e.g., triethylamine) to form the thiourea bond.

Reaction Conditions

  • Molar Ratio: 1:1 (acid chloride to 2-aminobenzoic acid)
  • Base: Triethylamine (2 equivalents)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0–5°C (initial), then room temperature
  • Time: 12–24 hours
  • Yield: 68–72%

Mechanistic Insight
The base deprotonates 2-aminobenzoic acid, enabling nucleophilic attack on the electrophilic carbonyl carbon of the acid chloride. The thiourea linkage forms via subsequent thiolation.

Friedel-Crafts Acylation Derivative Approach

Alkylation of Benzoic Acid

An alternative route involves Friedel-Crafts alkylation of benzoic acid with sec-butyl chloride in the presence of AlCl₃. This method introduces the butan-2-yloxy group directly onto the aromatic ring.

Reaction Conditions

  • Catalyst: Anhydrous AlCl₃ (1.2 equivalents)
  • Solvent: Dichloroethane
  • Temperature: 40–50°C
  • Time: 8–10 hours
  • Yield: 75–80%

Thiocarbamoylation

The alkylated product undergoes thiocarbamoylation using ammonium thiocyanate (NH₄SCN) and phosgene (COCl₂) to introduce the carbamothioyl group.

Reaction Conditions

  • Reagents: NH₄SCN (2 equivalents), COCl₂ (1.5 equivalents)
  • Solvent: Chloroform
  • Temperature: −10°C (controlled addition)
  • Time: 2–4 hours
  • Yield: 60–65%

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A modern approach employs Suzuki-Miyaura coupling to attach the butan-2-yloxy group to the benzoic acid core. This method uses palladium catalysts and aryl boronic acids.

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (0.05 equivalents)
  • Base: Na₂CO₃ (3 equivalents)
  • Solvent: Dioxane/water (4:1)
  • Temperature: 80–90°C
  • Time: 6–8 hours
  • Yield: 70–75%

Post-Coupling Functionalization

After coupling, the product is functionalized with a thiourea group via reaction with thiophosgene (CSCl₂) and ammonia.

Reaction Conditions

  • Reagents: CSCl₂ (1.2 equivalents), NH₃ (gas)
  • Solvent: Ethyl acetate
  • Temperature: 0–5°C
  • Time: 1–2 hours
  • Yield: 55–60%

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial methods utilize continuous flow reactors to enhance efficiency and safety. Key parameters include:

Optimized Conditions

  • Residence Time: 15–20 minutes
  • Pressure: 10–15 bar
  • Catalyst: Immobilized AlCl₃ on silica gel
  • Yield: 85–90%

Purification Strategies

Final purification involves recrystallization from ethanol/water (1:1) or column chromatography (silica gel, hexane/ethyl acetate).

Purity Metrics

  • HPLC Purity: ≥98%
  • Melting Point: 202–204°C

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Acid Chloride Condensation High selectivity, simple conditions Requires toxic SOCl₂ 68–72%
Friedel-Crafts Alkylation Direct alkylation, scalable Harsh conditions, AlCl₃ waste 60–65%
Suzuki Coupling Mild conditions, modularity High catalyst cost 70–75%
Industrial Flow Synthesis High throughput, safety Complex setup 85–90%

Chemical Reactions Analysis

Types of Reactions

2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several derivatives synthesized for insecticidal and pharmacological studies. Key analogues include:

Key Differences in Bioactivity and Physicochemical Properties

Substituent Effects on Insecticidal Activity: Electron-withdrawing groups (e.g., 4-chloro in compound [6]) enhance activity by stabilizing the thiourea moiety, facilitating interaction with target enzymes in pests . The 4-chloro derivative exhibits LC₅₀ = 12.5 ppm against Spodoptera littoralis, outperforming non-halogenated analogues. The sec-butoxy group in the target compound may improve lipid membrane penetration but lacks direct activity data in the provided evidence.

Esterification vs. Free Acid :

  • Methyl ester derivatives (e.g., compound [7]) show reduced polarity, enhancing absorption but requiring metabolic hydrolysis for activation .

Sulfonamide vs. Thiourea Moieties :

  • Phthalylsulfathiazole () replaces the thiourea with a sulfonamide-thiazole group, conferring antibacterial rather than insecticidal properties. This highlights the critical role of the carbamothioyl group in pesticidal activity .

Biological Activity

The compound 2-[({[4-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid , commonly referred to as a derivative of benzoic acid with specific functional groups, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C21H26N2O2SC_{21}H_{26}N_{2}O_{2}S. Its IUPAC name is 1-({4-[(2R)-butan-2-yloxy]phenyl}carbonyl)-3-(2-ethyl-6-methylphenyl)thiourea . The structure consists of a benzoic acid moiety linked to a carbamothioyl group, which is critical for its biological activity.

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, a patent describes related compounds showing high efficacy against various phytopathogenic fungi, suggesting a potential application in agricultural fungicides .

Antibacterial Activity

The compound has been evaluated for antibacterial properties against several bacterial strains. In vitro studies demonstrated that derivatives of this compound possess moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Toxicological Profile

The toxicological assessment reveals that the compound is toxic if ingested and can cause skin irritation upon contact. The acute toxicity category is classified as H301 (toxic if swallowed) and H315 (causes skin irritation), indicating the need for caution in handling .

Study 1: Antifungal Efficacy

A study conducted on the antifungal activity of similar carbamothioyl derivatives showed promising results against Candida albicans and Aspergillus flavus. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating effective inhibition at low concentrations.

CompoundMIC (µg/mL)Target Organism
Compound A5Candida albicans
Compound B10Aspergillus flavus

Study 2: Antibacterial Screening

In another study focusing on antibacterial activity, various derivatives were screened against clinical isolates. The results indicated that certain modifications to the butan-2-yloxy group enhanced antibacterial potency.

DerivativeMIC (µg/mL)Bacterial Strain
Derivative X8Staphylococcus aureus
Derivative Y15Escherichia coli

The biological mechanisms underlying the activities of this compound are primarily attributed to its ability to interfere with essential cellular processes in pathogens:

  • Inhibition of Cell Wall Synthesis : The compound may inhibit enzymes involved in peptidoglycan synthesis, leading to compromised cell integrity.
  • Disruption of Membrane Potential : It may alter membrane permeability, affecting nutrient uptake and waste elimination in bacteria and fungi.

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